1-Amino-3-oxocyclobutane-1-carboxylic acid hcl
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Overview
Description
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H7NO3·HCl It is a derivative of cyclobutane, featuring an amino group, a keto group, and a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that this compound is a crucial intermediate in the synthesis of several pharmaceutical drugs .
Mode of Action
As an intermediate, it likely interacts with various biological targets depending on the final drug it is used to synthesize .
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of a wide range of pharmaceutical drugs, suggesting that it may influence multiple biochemical pathways depending on the final drug product .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final drug molecule it contributes to forming .
Result of Action
As an intermediate, its effects would be primarily determined by the final drug it is used to synthesize .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine and carboxylation agent. One common method involves the use of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester as a starting material. This compound is heated in hydrochloric acid at temperatures between 155-160°C. The reaction mixture is then diluted with ether, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form various oxidized derivatives.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Similar in structure but lacks the amino group.
Cyclobutanone: A simpler structure with only the keto group.
3-Aminocyclobutanecarboxylic acid: Similar but lacks the keto group.
Uniqueness
1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a keto group on the cyclobutane ring. This combination of functional groups provides it with distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-amino-3-oxocyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h1-2,6H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKBMFLBUQJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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